molecular formula C9H11NO B1320120 5,6,7,8-Tetrahydroisoquinolin-1(2H)-one CAS No. 26345-15-3

5,6,7,8-Tetrahydroisoquinolin-1(2H)-one

Cat. No.: B1320120
CAS No.: 26345-15-3
M. Wt: 149.19 g/mol
InChI Key: BSSAYGWMFGXIPF-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroisoquinolin-1(2H)-one: is a heterocyclic organic compound that belongs to the class of isoquinolines. It is characterized by a fused ring system consisting of a benzene ring and a tetrahydropyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Scientific Research Applications

Chemistry: 5,6,7,8-Tetrahydroisoquinolin-1(2H)-one is used as a precursor in the synthesis of various complex organic molecules. It serves as a key intermediate in the preparation of alkaloids and other heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential neuroprotective and anti-inflammatory properties. It has been investigated for its role in modulating neurotransmitter systems and its potential therapeutic effects in neurodegenerative diseases.

Medicine: The compound has shown promise in medicinal chemistry as a scaffold for the development of drugs targeting central nervous system disorders. It is also explored for its potential anticancer and antimicrobial activities.

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other fine chemicals. Its derivatives are employed in the production of materials with specific electronic and optical properties.

Safety and Hazards

The safety information available indicates that this compound may be a potential hazard, as indicated by the exclamation mark pictogram . The signal word associated with this compound is "Warning" . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydroisoquinolin-1(2H)-one can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline core. The reaction typically requires acidic conditions and can be catalyzed by Lewis acids such as zinc chloride or boron trifluoride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of high-pressure hydrogenation of isoquinoline derivatives. This method ensures high yields and purity of the final product. The reaction conditions often include the use of palladium or platinum catalysts under hydrogen gas.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5,6,7,8-Tetrahydroisoquinolin-1(2H)-one can undergo oxidation reactions to form isoquinolinones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form tetrahydroisoquinoline derivatives. This reaction typically uses reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of various functional groups. Common reagents include halogens and nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Isoquinolinones.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Halogenated or nitrated isoquinoline derivatives.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydroisoquinolin-1(2H)-one involves its interaction with various molecular targets, including enzymes and receptors. It can modulate the activity of neurotransmitter receptors, such as dopamine and serotonin receptors, leading to changes in neuronal signaling. Additionally, the compound may inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

Comparison with Similar Compounds

    Isoquinoline: A parent compound with a similar structure but lacking the tetrahydro ring.

    Tetrahydroisoquinoline: A fully saturated derivative of isoquinoline.

    1,2,3,4-Tetrahydroisoquinoline: Another tetrahydro derivative with a different ring saturation pattern.

Uniqueness: 5,6,7,8-Tetrahydroisoquinolin-1(2H)-one is unique due to its specific ring structure and the presence of a carbonyl group at the 1-position. This structural feature imparts distinct chemical reactivity and biological activity compared to other isoquinoline derivatives.

Properties

IUPAC Name

5,6,7,8-tetrahydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c11-9-8-4-2-1-3-7(8)5-6-10-9/h5-6H,1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSAYGWMFGXIPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80597887
Record name 5,6,7,8-Tetrahydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26345-15-3
Record name 5,6,7,8-Tetrahydro-1(2H)-isoquinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26345-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6,7,8-Tetrahydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

60 g (413 mmol) of 2H-isoquinolin-1-one (=isocarbostyril) are dissolved in 1 l of glacial acetic acid and, after addition of 2.3 g (10 mmol) of platinum(IV) oxide, hydrogenated under 3 bar at RT until conversion is complete. This entailed changing the catalyst after 3 days and a further 5 days. The suspension is filtered, concentrated and again concentrated after addition of toluene. The crude product is recrystallized from 1.6 l of water. Long needles are filtered off, and the mother liquor is concentrated and dried and separated on silica gel. 36.8 g (60%) of a colorless oil are obtained.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
2.3 g
Type
catalyst
Reaction Step Two
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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